Product packaging for Hydrogen chloride dimer(Cat. No.:CAS No. 15364-23-5)

Hydrogen chloride dimer

Cat. No.: B8689441
CAS No.: 15364-23-5
M. Wt: 71.91 g/mol
InChI Key: IXCSERBJSXMMFS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The Hydrogen Chloride Dimer, (HCl)₂, is a van der Waals complex that serves as a critical model system for investigating the fundamentals of hydrogen bonding and intermolecular interactions. It is extensively studied using high-level theoretical methods to understand its detailed potential energy surface, which differs qualitatively from similar dimers like hydrogen fluoride . Research into this dimer provides essential insights for atmospheric chemistry and helps scientists understand the onset of dissociation phenomena, such as the dissociation of HCl in water . The characteristic features of its potential energy surface, including the minimum energy path for spectroscopically observable trans-bending tunneling motions, are a key area of investigation . This compound is intended for research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2H- B8689441 Hydrogen chloride dimer CAS No. 15364-23-5

Properties

CAS No.

15364-23-5

Molecular Formula

Cl2H-

Molecular Weight

71.91 g/mol

IUPAC Name

chloride;hydrochloride

InChI

InChI=1S/2ClH/h2*1H/p-1

InChI Key

IXCSERBJSXMMFS-UHFFFAOYSA-M

Canonical SMILES

Cl.[Cl-]

Origin of Product

United States

Theoretical and Computational Characterization of Hydrogen Chloride Dimer Systems

Development and Application of Potential Energy Surfaces (PES)

Analytical Representations and Empirical Potential Models

While ab initio calculations provide highly accurate energies at discrete points, a continuous mathematical function—an analytical potential—is required for applications like molecular dynamics simulations or the calculation of spectroscopic properties. These functions are typically fitted to a large set of ab initio energy points.

Several analytical and empirical potential models have been developed for the HCl dimer. For instance, results from MP4 calculations have shown good agreement with empirical potentials developed to fit experimental data, such as the one by Elrod and Saykally. aip.org

More recently, sophisticated potential models have been developed by fitting functions to high-level CCSD(T) data. One such approach is the improved Lennard-Jones (ILJ) potential, where parameters are optimized to reproduce the CCSD(T)/QZVPP interaction energies across different dimer conformations. The validation of these potentials involves comparing their predictions for stable geometries and other properties against both the original ab initio data and available experimental results. The ability of these analytical potentials to accurately reproduce properties like the second virial coefficient over a range of temperatures serves as a stringent test of their quality and transferability.

Intermolecular Interactions and Bonding Analysis

Many-Body Effects and Hydrogen Bonding Cooperativity in Larger Clusters

In the study of hydrogen chloride (HCl) clusters, many-body effects, particularly hydrogen bonding cooperativity, play a crucial role in determining their structure and stability. Cooperativity in hydrogen bonding refers to the phenomenon where the total hydrogen bond energy of a cluster is greater than the sum of the individual hydrogen bond energies. This non-additive effect arises from the mutual polarization of the interacting molecules.

Theoretical investigations into (HCl)n clusters have revealed the significance of these cooperative effects. Ab initio calculations show that the stability of larger clusters is enhanced due to these many-body interactions. aip.org The addition of a new HCl molecule to a chain can strengthen the existing hydrogen bonds, a positive cooperative effect. mdpi.com This is a result of increased polarization and charge transfer among the molecules in the cluster.

Studies on mixed clusters, such as those involving HCl and water, also underscore the role of cooperativity. The interaction between HCl and water molecules in clusters is a fundamental aspect of atmospheric chemistry, and understanding the cooperative nature of the hydrogen bonds is essential for accurately modeling these systems. researchgate.netacs.org Theoretical models that accurately account for many-body effects are crucial for describing the properties of these larger and more complex hydrogen-bonded networks. nih.gov

Vibrational and Rotational State Calculations from First Principles

First-principles calculations are a powerful tool for predicting the vibrational frequencies of the hydrogen chloride dimer. These calculations can determine both harmonic and anharmonic frequencies, providing detailed insights into the dimer's vibrational dynamics. Harmonic frequency calculations assume that the potential energy surface around the equilibrium geometry is a simple quadratic function, which is a useful first approximation. researchgate.net However, real molecular vibrations are anharmonic, meaning the potential energy surface is more complex. researchgate.net

Anharmonic calculations, which account for the non-quadratic nature of the potential energy surface, provide more accurate vibrational frequencies that are in better agreement with experimental data. researchgate.netaip.org Various theoretical methods, including second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster methods like CCSD(T), have been employed to calculate these frequencies for the HCl dimer. aip.org For instance, calculations at the CCSD(T)-F12b/aVTZ level have shown good agreement with benchmark results for the anharmonic frequencies of the HCl dimer. aip.org

The formation of the hydrogen bond in the (HCl)₂ dimer leads to characteristic shifts in the vibrational frequencies of the HCl monomers. Ab initio computations have been used to determine these shifts, which can be either red-shifts (a decrease in frequency) or blue-shifts (an increase in frequency) depending on the nature of the interaction. acs.org These frequency shifts are a sensitive probe of the intermolecular forces at play.

For a complete understanding of the quantum dynamics of the this compound, it is necessary to perform full-dimensional and fully coupled calculations of its rotational and vibrational (rovibrational) energy levels. These computationally intensive calculations treat all the degrees of freedom of the dimer simultaneously and account for the coupling between them.

Such calculations have been successfully applied to similar systems like the HCl–H₂O dimer, providing a detailed picture of both the intra- and intermolecular vibrational states. researchgate.netacs.org These studies often employ sophisticated techniques and high-accuracy potential energy surfaces to solve the nuclear Schrödinger equation. The results of these computations can be directly compared with high-resolution spectroscopic experiments, providing a stringent test of the underlying theoretical models. While specific full-dimensional rovibrational calculations for the (HCl)₂ dimer are complex, the methodologies developed for related systems demonstrate the feasibility and importance of such theoretical treatments for a precise characterization of its energy level structure.

The zero-point vibrational energy (ZPVE) is the minimum possible energy that a molecule can possess, even at absolute zero temperature, due to quantum mechanical effects. fiu.eduyoutube.com In the context of the this compound, accurately accounting for the ZPVE is crucial for determining its binding energy and stability. The ZPVE correction is the difference between the electronic energy at the bottom of the potential well (De) and the energy of the ground vibrational state (D₀). dntb.gov.ua

Theoretical calculations of the binding energy of (HCl)n clusters must include ZPVE corrections to be comparable with experimental dissociation energies. researchgate.netul.pt These corrections are typically calculated from the harmonic or, more accurately, the anharmonic vibrational frequencies. researchgate.netnist.gov For instance, diffusion Monte Carlo (DMC) calculations have been used to determine the zero-point energy of the HCl–H₂O complex, yielding a D₀ value in good agreement with experimental results. dntb.gov.ua Similar approaches are necessary for the (HCl)₂ dimer to obtain a reliable theoretical value for its dissociation energy. The inclusion of ZPVE is a standard and essential step in high-accuracy computational studies of molecular energetics. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamical behavior of the this compound and larger clusters. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

Classical Molecular Dynamics simulations employ empirical potential energy functions, or force fields, to describe the interactions between atoms. These simulations are computationally efficient and can be used to study large systems over long timescales. tandfonline.com For the HCl dimer, classical MD can provide insights into its structural properties and dynamics in different environments, such as in the liquid phase. tandfonline.com

Ab Initio Molecular Dynamics (AIMD) , on the other hand, calculates the forces on the atoms "on-the-fly" from electronic structure calculations, typically using density functional theory (DFT). aip.org This approach avoids the need for pre-parameterized force fields and can provide a more accurate description of the intermolecular interactions, especially in systems where hydrogen bonding and polarization effects are significant. nih.govacs.org AIMD simulations of liquid HCl have shown that neighboring molecules tend to form L-shaped arrangements, similar to the isolated dimer. aip.orgnih.gov These simulations also reveal that in the liquid state, a significant fraction of HCl molecules exist as dimers and short-lived trimers. aip.orgnih.gov AIMD is particularly well-suited for studying the dynamics of hydrogen bond formation and breaking, as well as proton transfer events in larger HCl clusters.

Ion-Orbital Coupling Considerations in Car-Parrinello Molecular Dynamics (CPMD)

The Car-Parrinello Molecular Dynamics (CPMD) method is a powerful tool for simulating the dynamics of molecular systems ab initio. It avoids the computationally expensive process of solving the electronic structure problem at every time step, which is characteristic of Born-Oppenheimer molecular dynamics. Instead, CPMD introduces a fictitious classical dynamics for the electronic orbitals, governed by a fictitious orbital mass (μ). While this approach significantly enhances computational efficiency, it also introduces a critical parameter, the fictitious orbital mass, which can profoundly impact the accuracy of the simulated dynamics, particularly for systems with light atoms and high-frequency vibrations, such as the this compound.

A central challenge in applying CPMD to hydrogen-bonded systems like the this compound lies in the management of the ion-orbital coupling. This coupling arises from the fictitious dynamics of the electrons; if the orbital mass is too large, the electrons cannot adiabatically follow the motion of the nuclei. This leads to an artificial energy transfer from the ionic degrees of freedom to the electronic ones, resulting in a non-physical dampening of the vibrational modes and a red-shift in their frequencies.

Detailed research on hydrogen-bonded systems, such as the closely related NH₃-HCl dimer, has provided significant insights into the consequences of this ion-orbital coupling. aip.org These studies have demonstrated that the choice of the fictitious orbital mass is not arbitrary and has a systematic effect on the calculated vibrational frequencies.

The Influence of Fictitious Orbital Mass on Vibrational Frequencies

In CPMD simulations, the calculated vibrational frequencies (ω) exhibit a dependency on the fictitious orbital mass (μ). For the adiabatic limit (μ → 0) to be accurately approached, where the electrons perfectly follow the nuclei, the orbital mass must be sufficiently small. Research indicates that for hydrogen-bonded systems, a linear relationship between the frequency shift and the orbital mass only holds for very small values of μ, typically around 100 a.u. or less. aip.org Many standard CPMD simulations employ larger orbital masses to allow for a larger integration time step, which can lead to inaccurate vibrational dynamics. aip.org

The deviation of the calculated frequency from the true Born-Oppenheimer frequency can be significant. It has been shown that for larger, more commonly used orbital mass values, the relationship between the frequency and the orbital mass becomes non-linear, making a simple extrapolation to a zero orbital mass unreliable. aip.org Furthermore, the common practice of applying a uniform scaling factor to the calculated vibrational frequencies to correct for the effects of the fictitious orbital mass has been shown to be invalid for these systems. aip.org This is because the magnitude of the frequency shift is mode-dependent.

Anharmonic Coupling Effects

The this compound is characterized by strong anharmonic coupling between its vibrational modes. For instance, in the analogous NH₃-HCl system, a significant coupling is observed between the H-Cl stretching mode and the N-H-Cl bending mode. aip.org This implies that an accurate theoretical description of the vibrational dynamics of the this compound must consider the multi-dimensional nature of the potential energy surface. The ion-orbital coupling in CPMD can interfere with the accurate representation of these delicate anharmonic interactions.

Research Findings from Analogous Systems

The table below summarizes the key theoretical considerations and findings related to ion-orbital coupling in CPMD simulations of hydrogen-bonded systems, which are directly applicable to the this compound.

Parameter/Consideration Finding/Implication Reference
Fictitious Orbital Mass (μ) Must be small (e.g., ≤ 100 a.u.) for accurate vibrational dynamics in hydrogen-bonded systems. aip.org
Frequency Correction Simple scaling of vibrational frequencies is not a valid approach to correct for the effects of orbital mass. aip.org
Vibrational Mode Coupling Significant anharmonic coupling exists between stretching and bending modes, which must be accurately represented. aip.org
Choice of Functional The BLYP functional has been used in CPMD studies of similar hydrogen-bonded systems. aip.org

Spectroscopic Investigations and Experimental Characterization of Hydrogen Chloride Dimer

High-Resolution Infrared (IR) Spectroscopy

High-resolution infrared (IR) spectroscopy has been a pivotal tool for elucidating the structural and dynamic properties of the hydrogen chloride dimer, (HCl)₂. This technique allows for the precise measurement of vibrational, rotational, and tunneling transitions, providing deep insights into the nature of the hydrogen bond and the intermolecular forces at play.

The formation of the hydrogen bond in the HCl dimer leads to distinct changes in the vibrational frequencies of the HCl monomer units. These shifts are characteristic of the roles each monomer plays as either a hydrogen bond donor or acceptor.

In the (HCl)₂ complex, the two HCl molecules are not equivalent. One acts as the hydrogen bond donor, with its hydrogen atom pointing towards the chlorine atom of the second molecule, which acts as the acceptor. This results in two distinct HCl stretching vibrations:

ν₁ (Free HCl Stretch): This corresponds to the vibration of the hydrogen-bond acceptor (the "free" HCl). Its frequency is only slightly shifted from that of the isolated HCl monomer.

ν₂ (Bound HCl Stretch): This mode involves the HCl molecule acting as the hydrogen-bond donor (the "bound" HCl). Its frequency experiences a significant redshift (a shift to lower frequency) compared to the monomer, which is a hallmark of hydrogen bonding.

Velocity-map ion imaging studies have investigated the vibrational predissociation dynamics of the dimer following IR excitation in the HCl stretch overtone region. aip.org The resulting action spectrum clearly shows the free HCl stretch (2ν₁), the bound HCl stretch (2ν₂), and a combination band. aip.org Rotational assignments for a perpendicular-type band centered near 2880 cm⁻¹ and a parallel-type band near 2857 cm⁻¹ have been made, corresponding to the free and bound HCl stretches, respectively. researchgate.net

Vibrational Frequencies of (HCl)₂ Stretching Modes
Vibrational ModeDescriptionApproximate Frequency (cm⁻¹)Reference
ν₁Free HCl Stretch (H-bond Acceptor)~2880 researchgate.net
ν₂Bound HCl Stretch (H-bond Donor)~2857 researchgate.net
2ν₁Overtone of Free HCl Stretch5656 aip.org
2ν₂Overtone of Bound HCl Stretch5597 aip.org

In addition to the intramolecular HCl stretches, the weak bond between the two monomer units gives rise to low-frequency intermolecular vibrations. These modes directly probe the potential energy surface of the dimer. One such mode that has been identified is the intermolecular van der Waals (vdW) stretching mode, often denoted as ν₄. This mode corresponds to the stretching of the hydrogen bond itself. aip.org Extensive high-resolution spectroscopic measurements in the far-infrared and near-infrared regions have been crucial for developing a quantitative understanding of the vibration-rotation-tunneling (VRT) dynamics in the isolated gas-phase dimer. aip.org

Spectroscopic studies have extended beyond the fundamental vibrations to include overtone and combination bands, which provide more detailed information about the anharmonicity of the potential energy surface. libretexts.orgyoutube.com The IR action spectrum of (HCl)₂ has revealed bands corresponding to the first overtones of the free (2ν₁) and bound (2ν₂) HCl stretches. aip.org A combination band involving the bound HCl stretch and the intermolecular vdW stretch (2ν₂ + ν₄) has also been observed. aip.org Analysis of the overtone spectrum for H³⁵Cl–H³⁷Cl and H³⁷Cl–H³⁵Cl heterodimers indicates that interconversion tunneling is significantly quenched upon vibrational excitation of the HCl stretch. aip.org

The (HCl)₂ dimer is considered a "floppy" complex due to its relatively weak intermolecular bond and the large rotational constant of the HCl monomer. aip.orgaip.org This allows for a large-amplitude tunneling motion where the roles of the donor and acceptor HCl molecules are interchanged. This quantum mechanical phenomenon, known as interchange-tunneling (IT), splits each rovibrational energy level into a doublet. aip.org

The magnitude of this splitting is a sensitive probe of the intermolecular potential energy barrier separating the two equivalent configurations. High-resolution far-infrared laser spectroscopy has directly measured these rotationless tunneling rates. researchgate.net The ground-state IT splitting in the gas phase is approximately 15.5 cm⁻¹. aip.orgaip.org This splitting is significantly reduced in excited vibrational states. aip.org Studies of the dimer isolated in quantum solvents like helium nanodroplets and solid parahydrogen have shown that the tunneling motion is perturbed by the environment. researchgate.netaip.org For instance, in helium nanodroplets, the IT splitting in the vibrationally excited state of the bonded H-Cl stretch was measured to be 2.7 ± 0.2 cm⁻¹, compared to 3.7 cm⁻¹ in the free dimer. aip.org In solid parahydrogen, the ground state IT splitting for H³⁵Cl–H³⁷Cl dimers is reduced by a factor of about 2.2-2.6 compared to the gas phase. aip.org

Interchange-Tunneling (IT) Splittings in (HCl)₂
StateMediumIsotopologueTunneling Splitting (cm⁻¹)Reference
Ground Vibrational StateGas Phase(HCl)₂~15.5 aip.orgaip.org
Ground Vibrational StateSolid parahydrogenH³⁵Cl–H³⁷Cl (in-plane)6.026 aip.org
Ground Vibrational StateSolid parahydrogenH³⁵Cl–H³⁷Cl (out-of-plane)6.950 aip.org
ν₂ Excited StateGas Phase(H³⁵Cl–H³⁷Cl)3.7 aip.org
ν₂ Excited StateHelium Nanodroplet(H³⁵Cl–H³⁷Cl)2.7 ± 0.2 aip.org

Measuring the absolute intensities of infrared absorption lines provides a pathway to determine the dissociation energy (D₀) of the dimer. This method relies on the assumption of a minimally perturbed local-mode behavior of the outer (free) hydrogen stretch. aip.org By performing high-resolution measurements of absolute infrared line strengths at a specific temperature and pressure, the equilibrium constant for dimer formation can be determined, which in turn allows for the calculation of the binding energy.

Using this technique, the zero-point dissociation energy (D₀) for the HCl dimer has been determined to be 431 ± 22 cm⁻¹. aip.org Other studies involving velocity-map ion imaging of the predissociation dynamics following overtone excitation have yielded a slightly different value. By applying the principle of energy conservation to the fragment energies, a D₀ of 397 ± 7 cm⁻¹ was determined. aip.org

Reported Dissociation Energies (D₀) for (HCl)₂
Dissociation Energy (D₀) (cm⁻¹)Experimental MethodReference
431 ± 22Absolute Infrared Intensities aip.org
439High-Resolution Spectroscopy aip.org
397 ± 7Velocity-Map Ion Imaging (Overtone Predissociation) aip.org

Matrix Isolation Spectroscopy Studies

Matrix isolation is an experimental technique that involves trapping a molecule of interest, in this case, the this compound ((HCl)₂), within a rigid, inert host material at low temperatures. journals.co.zawikipedia.orgfu-berlin.de This method allows for the detailed spectroscopic study of otherwise transient or reactive species by preventing their diffusion and subsequent reaction. journals.co.zafu-berlin.de The choice of the matrix material, typically a noble gas or nitrogen, is crucial as it should be chemically inert and transparent in the spectral region of interest. journals.co.za

The properties of the this compound can be significantly influenced by the inert gas matrix in which it is confined. The interaction between the dimer (the "guest") and the matrix (the "host") can lead to shifts in the vibrational frequencies of the dimer's constituent HCl molecules. These shifts provide insights into the nature and strength of the guest-host interactions.

Studies have shown that the vibrational frequencies of the HCl stretching modes in the dimer are sensitive to the specific inert gas used as the matrix. For instance, the hydrogen bond in the H₃N−HCl complex is observed to be stronger in argon and krypton matrices compared to a neon matrix, which is attributed to the increased polarizability of the heavier noble gas atoms leading to greater solvation. researchgate.net This suggests that the matrix environment can subtly alter the potential energy surface of the hydrogen-bonded complex.

In argon matrices, the interaction between the matrix and the solute can be substantial enough to cause conformational changes in some molecules. nih.gov While neon is considered a more "innocent" matrix due to its lower polarizability, even in neon, subtle downshifts in the O–H stretching vibrations of hydrogen-bonded complexes have been observed compared to the gas phase. nih.govacs.org These shifts, though small, highlight the ever-present influence of the matrix environment. The magnitude of these matrix-induced shifts can be an important factor when comparing experimental matrix data with theoretical calculations performed for the gas phase. bohrium.com

The table below summarizes the typical characteristics of common inert gas matrices used in the study of the this compound.

Matrix GasAtomic/Molecular SolidCrystal StructureKey Properties relevant to Matrix Isolation
Argon (Ar) AtomicFace-centered cubic (fcc)Relatively inert, optically transparent, more polarizable than Neon, can induce noticeable spectral shifts. journals.co.zanih.gov
Neon (Ne) AtomicFace-centered cubic (fcc)Highly inert, optically transparent, very low polarizability leading to minimal perturbation of the guest molecule. nih.govacs.org
Krypton (Kr) AtomicFace-centered cubic (fcc)More polarizable than Argon, leading to stronger guest-host interactions and potentially larger spectral shifts. researchgate.net

This table provides a general overview of the properties of inert gas matrices commonly used in spectroscopic studies.

Solid parahydrogen (p-H₂) has emerged as a unique quantum matrix environment for spectroscopic studies. nih.gov Due to the light mass and weak intermolecular interactions of H₂ molecules, solid p-H₂ exhibits significant quantum effects, such as large-amplitude zero-point motion. researchgate.net This "quantum solid" nature provides a very weakly perturbing environment for embedded guest molecules. nih.govresearchgate.net

Theoretical studies on the solvation of the this compound in small helium clusters, which also exhibit quantum properties, provide insights into the behavior of (HCl)₂ in a quantum solvent. nih.gov These calculations have shown that for small numbers of helium atoms, the solvent atoms tend to form a ring around the center of the HCl-HCl bond. nih.gov As more helium atoms are added, they begin to solvate the entire dimer. nih.gov

A key finding from these theoretical studies is that the interchange-tunneling splitting of the (HCl)₂ dimer is remarkably unaffected by the presence of up to 14 helium atoms. nih.gov This suggests that the quantum solvation environment has a minimal impact on this specific large-amplitude motion of the dimer. This is in contrast to the hydrogen fluoride (B91410) dimer ((HF)₂), where the tunneling splitting is significantly reduced in small helium clusters. nih.gov

The diminished cage effect in solid p-H₂ is another important property. nih.govresearchgate.net This allows for the in situ generation of reactive species via photolysis with less recombination of the photofragments compared to more rigid noble gas matrices. researchgate.net This feature makes p-H₂ an ideal medium for studying chemical reactions at very low temperatures. digitellinc.comnih.gov

The interactions between the this compound (guest) and the surrounding matrix (host) can be characterized by observing the spectroscopic changes in the guest molecule. As mentioned previously, shifts in the vibrational frequencies of the HCl monomers within the dimer are a primary indicator of the strength of these interactions.

The guest-host interaction is generally weak, especially in matrices of neon and parahydrogen, allowing the intrinsic properties of the dimer to be studied with minimal perturbation. nih.govresearchgate.net However, even in these "gentle" hosts, the interaction is not entirely negligible. For example, the charge transfer in the excited vibrational states of the H-Cl stretch can be stabilized to varying degrees by the embedding environment, even in the very inert neon matrix. researchgate.net

In more polarizable matrices like argon and krypton, the guest-host interactions are stronger. researchgate.net This can lead to more significant frequency shifts and can even influence the geometry of the trapped species. researchgate.netnih.gov The study of these interactions is crucial for accurately interpreting the spectroscopic data and for extrapolating the results to the gas phase, where the molecule is truly isolated.

Recent research has also explored guest-host interactions in more complex systems, such as azafullerene radicals encapsulated within cycloparaphenylene rings. nih.gov These studies, utilizing techniques like electron paramagnetic resonance (EPR) in conjunction with theoretical calculations, have shown that even in cases of weak interaction, there can be a small but measurable delocalization of spin density from the guest to the host. nih.gov This highlights the subtle yet important nature of guest-host interactions in supramolecular chemistry. nih.govmdpi.com

Molecular Beam Studies of Dimer Formation and Dynamics

Supersonic molecular beams are the primary experimental technique used to prepare and study the this compound under collision-free conditions. The process involves the adiabatic expansion of a high-pressure mixture of hydrogen chloride gas, often seeded in an inert carrier gas like argon, through a small nozzle into a high-vacuum chamber.

This rapid expansion forces the gas to cool to very low rotational and translational temperatures (typically a few Kelvin). At these ultracold temperatures, the kinetic energy of the HCl molecules is reduced sufficiently for the weak van der Waals forces to induce condensation, leading to the formation of dimers and larger clusters. The concentration of the resulting dimers can be controlled by adjusting the source pressure, the concentration of the HCl seed gas, and the nozzle temperature. Once formed in the jet, the dimers are in a collision-free environment, which allows their intrinsic properties to be studied without perturbations from other molecules. Detection of the dimers is commonly achieved through spectroscopic methods, such as infrared laser absorption, or by using mass spectrometry, which can distinguish the dimer from the monomer and other clusters based on their mass-to-charge ratio after ionization.

The reaction dynamics of the this compound following ultraviolet photoexcitation have been a subject of significant theoretical and experimental interest. A key process studied is the photodissociation at a wavelength of 193 nm. In this process, one of the HCl molecules within the dimer absorbs the photon, leading to the excitation of the H-atom to a repulsive electronic state.

The subsequent dynamics involve the energetic H-atom fragment moving away from its Cl partner. This newly formed, fast-moving H-atom can then interact with the neighboring "spectator" HCl molecule in the dimer. This interaction can lead to several outcomes:

Non-reactive Collision: The H-atom collides with the spectator HCl molecule without breaking its bond, resulting in the final products H + Cl + HCl.

Reactive Collision (Exchange Reaction): The H-atom collides with the spectator HCl molecule and abstracts the Cl atom, forming a new HCl molecule and leaving the original hydrogen atom free.

H₂ Formation: A small fraction of trajectories can lead to the formation of a hydrogen molecule (H₂).

Theoretical studies have shown that in a significant number of these events, a reactive collision occurs. These reactive events typically result in the formation of new HCl molecules that are more rotationally and vibrationally excited compared to those from non-reactive trajectories.

The energy disposal and dynamics of the photodissociation process are experimentally probed to determine the final quantum state distributions of the products. In the 193 nm photodissociation of (HCl)₂, which proceeds via the reaction (HCl)₂ + hν → H + Cl + HCl, the internal energy distribution of the surviving HCl fragment has been measured.

Experiments using resonant multiphoton ionization (REMPI) under collisionless conditions have revealed that the available energy is not statistically distributed among the products. Instead, the HCl fragment is found to be rotationally and vibrationally very "cold". This indicates that very little of the excess energy from the photodissociation is deposited into the internal modes of the spectator HCl molecule. The rotational state distribution is highly non-thermal, with a linear surprisal analysis yielding a very large surprisal parameter, indicating a highly specific and non-statistical dissociation dynamic. This finding suggests that the dissociation occurs rapidly on a timescale that does not allow for significant energy redistribution within the complex, with the spectator HCl molecule acting largely as a bystander to the initial bond-breaking event.

Ultraviolet Photoelectron Spectroscopy (UVPES) for Electronic Structure Elucidation

Following a thorough literature search, no specific experimental studies utilizing Ultraviolet Photoelectron Spectroscopy (UVPES) for the direct elucidation of the electronic structure of the hydrogen chloride homodimer, (HCl)₂, were identified. While UVPES has been extensively used to study the electronic states of the HCl monomer and various hydrogen-bonded hetero-dimers containing HCl, dedicated studies on the homodimer appear to be unavailable in the reviewed scientific literature.

Quantum Phenomena and Dynamics of Hydrogen Chloride Dimer

Vibrational Predissociation (VP) Dynamics

Vibrational predissociation is a process where a molecule, after being excited to a specific vibrational state, breaks apart into fragments. In the case of the hydrogen chloride dimer, this involves the rupture of the weak hydrogen bond following the excitation of one of the HCl stretching modes.

State-to-State Energy Transfer and Fragment Rotational/Translational Distributions

Following vibrational excitation, the energy within the (HCl)₂ dimer is redistributed, leading to its dissociation into two HCl monomer fragments. Studies have shown that this energy transfer is highly specific and non-statistical. aip.orgresearchgate.net When the dimer is excited in the HCl stretch overtone region, all resulting fragment pairs consist of one HCl molecule in the first vibrationally excited state (v=1) and the other in the ground vibrational state (v=0). aip.orgresearchgate.netnih.gov

A significant finding is the strong preference for minimizing the kinetic energy of the recoiling fragments. aip.orgresearchgate.netnih.gov This means that most of the available energy is channeled into the rotational excitation of the HCl products. aip.orgresearchgate.net The rotational state distributions of the fragments are highly non-statistical and depend on the specific vibrational mode that was initially excited. aip.orgresearchgate.netnih.gov For instance, after exciting the overtone of the free HCl stretch, the resulting HCl(v=1) fragment is typically found in a higher rotational state (J) than the HCl(v=0) fragment. researchgate.net This contrasts with the dynamics following fundamental stretch excitation, where the behavior is more mode-independent. researchgate.netresearchgate.net

Table 1: Correlated Product Pair Rotational Distributions in (HCl)₂ Vibrational Predissociation This table provides a qualitative summary of observed trends in the rotational energy distribution of HCl fragments following vibrational predissociation of the (HCl)₂ dimer after overtone excitation.

Initial ExcitationFragment 1 StateFragment 2 StateKey Observation
Free HCl Stretch Overtone (2ν₁)HCl (v=1, J₁)HCl (v=0, J₀)Strong propensity for J₁ > J₀.
Bound HCl Stretch Overtone (2ν₂)HCl (v=1, J₁)HCl (v=0, J₀)Strong propensity for J₁ > J₀.

Experimental Determination of Predissociation Lifetimes and Spectral Linewidths

The lifetime of the vibrationally excited this compound before it predissociates is a key indicator of the coupling strength between the intramolecular vibrations and the intermolecular bond. These lifetimes can be determined experimentally by measuring the spectral linewidths of the absorption features; a broader line corresponds to a shorter lifetime.

The predissociation lifetimes of (HCl)₂ are found to be highly dependent on the specific vibrational mode that is excited. aip.orgresearchgate.netnih.gov Following excitation of the HCl stretch overtone, excitation of the free HCl stretch leads to a longer lifetime compared to the excitation of the bound HCl stretch. aip.orgresearchgate.net This indicates that the bound HCl stretch is more strongly coupled to the dissociative intermolecular coordinate. researchgate.net

Table 2: Mode-Dependent Vibrational Predissociation Lifetimes of (HCl)₂ This table presents experimentally determined lifetimes for the vibrational predissociation of the (HCl)₂ dimer following excitation of different HCl stretch modes.

Excited Vibrational ModePredissociation Lifetime (τ_VP)
Free HCl Stretch Fundamental (ν₁)16 - 46 ns
Bound HCl Stretch Fundamental (ν₂)16 - 46 ns
Free HCl Stretch Overtone (2ν₁)13 ± 1 ns
Bound HCl Stretch Overtone (2ν₂)≤ 6 ns

Analysis of Nonstatistical Predissociation Behavior

The vibrational predissociation of the this compound exhibits highly non-statistical behavior. aip.orgresearchgate.netnih.gov This means that the energy available to the fragments upon dissociation is not distributed randomly among all possible translational, rotational, and vibrational states, as would be predicted by statistical theories. Instead, the energy disposal is highly specific and reflects the underlying dynamics of the dissociation process.

The observed non-statistical product state distributions are a consequence of inefficient energy transfer following mode-specific vibrational excitation. researchgate.net This leads to remarkably long lifetimes and specific pathways for dissociation. The mode-dependent nature of the predissociation dynamics, particularly after overtone excitation, further underscores the non-statistical character of the process. aip.orgresearchgate.netresearchgate.net The detailed analysis of the pair-correlated rotational distributions reveals that the predissociation dynamics are influenced by the initial vibrational state of the dimer, a characteristic that is more pronounced with overtone excitation compared to fundamental excitation. researchgate.net

Large Amplitude Motions and Tunneling Dynamics

The this compound is not a rigid structure but undergoes large-amplitude intermolecular motions, even in its ground vibrational state. These motions include quantum mechanical tunneling, where the hydrogen atoms can pass through potential energy barriers that would be insurmountable in classical mechanics.

Characterization of Geared Tunneling Motions

One of the significant large-amplitude motions in the this compound is a "geared" internal rotation of the two HCl subunits. This motion is characterized by a correlated rotation of the two HCl molecules. Analysis of the internal rotor wavefunctions from quantum mechanical variational calculations provides direct evidence for this geared motion. This type of motion is a key aspect of the interchange tunneling pathway.

Spectroscopic Signatures of Interchange Tunneling

Interchange tunneling is a process where the two HCl molecules within the dimer exchange their roles as the hydrogen bond donor and acceptor. This quantum mechanical phenomenon leads to a splitting of the rotational energy levels, which can be observed in high-resolution infrared and far-infrared spectra.

These tunneling splittings are a sensitive probe of the intermolecular potential energy surface. The magnitude of the splitting is related to the height of the energy barrier for the interchange motion. For the this compound, the ground state interchange tunneling splitting is significant, indicating a relatively low barrier for this process. The rotationless tunneling rates for different chlorine isotopic forms of the dimer have been precisely measured, providing detailed insight into the dynamics of this large-amplitude motion.

Table 3: Ground State Interchange Tunneling Splittings for H³⁵Cl-H³⁷Cl Dimers This table shows the experimentally measured interchange tunneling splittings for the mixed chlorine isotope dimer of hydrogen chloride in different environments.

EnvironmentInterchange Tunneling Splitting (cm⁻¹)
Gas Phase~15.5
Solid Parahydrogen (in-plane)6.026(1)
Solid Parahydrogen (out-of-plane)6.950(1)

The study of these tunneling splittings provides a rigorous test for theoretical models of the intermolecular forces that govern the structure and dynamics of the this compound.

Influence of Zero-Point Wavefunction Amplitude on Dynamics

The dynamics of the hydrogen chloride (HCl) dimer are significantly influenced by nuclear quantum effects, where the zero-point energy and the spatial extent of the wavefunction play a crucial role. mdpi.comnih.gov Classical mechanics often fails to fully capture the behavior of such systems, particularly those involving light atoms like hydrogen. Quantum mechanically, the ground state of the dimer possesses a zero-point energy, meaning the molecule is never truly at rest, and its constituent atoms are described by a delocalized wavefunction. The amplitude of this zero-point wavefunction has profound implications for the dimer's dynamic behavior, especially concerning proton transfer and dissociation pathways. mdpi.com

Studies combining classical molecular dynamics (MD) with ring-polymer molecular dynamics (RPMD) simulations, which incorporate nuclear quantum effects, have demonstrated that quantum fluctuations significantly alter the dissociation pathway of HCl. mdpi.com The inclusion of these quantum effects reveals an enhanced mobility of the proton. This increased mobility suggests that the proton can more readily explore the potential energy surface and transfer between the chlorine atoms or to a surrounding hydrogen-bond network in larger clusters. mdpi.com

The consequences of the zero-point wavefunction's amplitude are evident in the rates of dynamic processes. For instance, in simulations of HCl on a water ice cluster, the survival lifetimes of the neutral, non-dissociated state are significantly shorter in quantum simulations (RPMD) compared to classical ones. mdpi.comnih.gov This highlights the critical role of quantum effects, driven by the zero-point motion, in facilitating the dissociation into H⁺ and Cl⁻ ions. mdpi.com The delocalization of the proton's wavefunction effectively lowers the barrier for transfer, accelerating the dissociation dynamics. These findings underscore that for an accurate description of the dynamics in hydrogen-bonded systems like the HCl dimer, it is essential to consider the quantum mechanical nature of the nuclei and the inherent delocalization dictated by the zero-point wavefunction. nih.gov

Intramolecular Vibrational Redistribution (IVR) Mechanisms within the Dimer

Intramolecular Vibrational Redistribution (IVR) is a fundamental process governing the flow of energy within a vibrationally excited molecule, where energy is exchanged between different vibrational modes. wikipedia.org In the this compound, IVR mechanisms are crucial in determining the fate of the complex following vibrational excitation, often leading to vibrational predissociation. The process begins with the absorption of energy, typically from an infrared laser, which excites a specific high-frequency intramolecular vibration, such as one of the H-Cl stretching modes.

Following this initial excitation, the energy does not remain localized in the initially excited mode. Instead, it is redistributed among the other vibrational modes of the dimer, including the low-frequency intermolecular modes (like the dimer stretch and bend). This energy transfer is facilitated by anharmonic coupling between the different vibrational states. Studies on the vibrational predissociation of the HCl dimer reveal that the coupling between the high-frequency H-Cl stretch and the low-frequency dissociation coordinate is weak. aip.org

This weak coupling leads to relatively long predissociation lifetimes, ranging from 16 to 46 nanoseconds, which are significantly longer than the vibrational period of the H-Cl stretch. aip.org The lifetime of the excited state is influenced by the rate of both IVR and the subsequent predissociation. usc.edu The IVR process populates various intermolecular vibrational states, and once sufficient energy accumulates in the dissociation coordinate (the weak intermolecular bond), the dimer breaks apart.

In related systems, such as the HCl-acetylene dimer, different IVR pathways have been observed depending on the initially excited vibration. nih.gov For example, excitation of the HCl stretch can lead to non-statistical energy distributions in the fragments, suggesting specific, constrained IVR pathways. nih.gov The efficiency and pathways of IVR within the (HCl)₂ dimer are sensitive to the potential energy surface and the strength of the coupling between the intra- and intermolecular modes. The process is not always a complete statistical redistribution of energy; it can be highly mode-specific, leading to complex and non-statistical dynamics in the dissociation products. aip.org

Interactions of Hydrogen Chloride Dimer with Other Chemical Species and Environmental Context

Dimerization in Homogeneous Systems ((HCl)₂) and Isotopic Analogues

The hydrogen chloride dimer, (HCl)₂, serves as a prototypical system for studying hydrogen bonding. Its formation in homogeneous gas-phase systems is a delicate balance of intermolecular forces, including electrostatic and dispersion interactions. The structure of the dimer is not rigid but rather fluxional, exhibiting large-amplitude motions.

A key feature of the (HCl)₂ system is the process of interchange tunneling, where the roles of the hydrogen-bond donor and acceptor molecules are swapped. This quantum mechanical tunneling splits the rotational energy levels. High-resolution spectroscopic techniques, such as far-infrared laser sideband spectroscopy, have been employed to directly measure these tunneling rates. For the common chlorine isotopic forms, the rotationless tunneling rates have been determined with high precision.

The study of isotopic analogues of the this compound, such as those involving deuterium (B1214612) (D) and the chlorine-37 isotope (³⁷Cl), provides further insight into the intermolecular potential energy surface and the dynamics of the dimer. High-resolution Fourier transform infrared (FTIR) absorption spectroscopy of (HCl)₂, HCl–DCl, and (DCl)₂ isolated in solid parahydrogen has revealed detailed information about the vibration-rotation-tunneling (VRT) transitions. In this quantum solid matrix, the end-over-end rotation of the cluster is quenched, allowing for a more detailed analysis of the interchange-tunneling splitting.

The interchange-tunneling (IT) splitting in the ground vibrational state for H³⁵Cl–H³⁷Cl dimers in a parahydrogen matrix is significantly reduced compared to the gas phase. For instance, the in-plane and out-of-plane IT splittings for H³⁵Cl–H³⁷Cl are 6.026(1) cm⁻¹ and 6.950(1) cm⁻¹, respectively, which are smaller than the gas-phase values by factors of 2.565 and 2.224. The effect is even more pronounced for the deuterated analogue, (DCl)₂, where the ground vibrational state IT splitting in D³⁵Cl–D³⁷Cl is 1.141(1) cm⁻¹, a factor of 5.223 smaller than in the gas phase. Furthermore, in excited intramolecular vibrational states of (DCl)₂ in parahydrogen, the tunneling motion is quenched entirely.

The vibrational predissociation dynamics of (HCl)₂ have also been investigated. Following infrared excitation of the HCl stretch overtone region, the dimer dissociates into two HCl monomers. The predissociation lifetimes are mode-dependent, with excitation of the free HCl stretch leading to a longer lifetime than excitation of the bound HCl stretch.

IsotopologueSpectroscopic ParameterValueExperimental Method
(H³⁵Cl)₂Tunneling Rate (ν)463,979.2(1) MHzFar-Infrared Laser Sideband Spectroscopy
H³⁵Cl–H³⁷ClTunneling Rate (ν)463,357.7(1) MHzFar-Infrared Laser Sideband Spectroscopy
(H³⁷Cl)₂Tunneling Rate (ν)462,733.7(3) MHzFar-Infrared Laser Sideband Spectroscopy
H³⁵Cl–H³⁷Cl (in pH₂)Interchange-Tunneling Splitting (in-plane)6.026(1) cm⁻¹FTIR Spectroscopy
H³⁵Cl–H³⁷Cl (in pH₂)Interchange-Tunneling Splitting (out-of-plane)6.950(1) cm⁻¹FTIR Spectroscopy
D³⁵Cl–D³⁷Cl (in pH₂)Interchange-Tunneling Splitting1.141(1) cm⁻¹FTIR Spectroscopy

Heterodimer and Mixed Cluster Formation

Beyond self-association, hydrogen chloride readily forms heterodimers and mixed clusters with a variety of other chemical species. These interactions are crucial in contexts ranging from atmospheric chemistry to solvation processes.

Hydrogen Chloride-Water Dimers (HCl-H₂O) and Isotopologues

The interaction between hydrogen chloride and water is of paramount importance in atmospheric chemistry, as it represents the initial step in the dissolution of HCl in water. The HCl-H₂O dimer has been extensively studied both experimentally and theoretically to characterize its structure, energetics, and vibrational dynamics.

Full-dimensional and fully coupled quantum calculations have been performed to investigate the inter- and intramolecular vibrational states of the HCl-H₂O dimer and its isotopologues, such as DCl-H₂O, HCl-D₂O, and DCl-D₂O. nih.govusu.edu These calculations provide a detailed picture of the vibrational energy levels and the shifts in vibrational frequencies upon complex formation. nih.govusu.edu

The formation of the HCl-H₂O dimer leads to a significant red shift in the HCl stretching frequency, indicative of a strong hydrogen bond where HCl acts as the proton donor. aip.org For the normal isotopologue (HCl-H₂O), the calculated HCl stretch frequency shift is -157.9 cm⁻¹, which is in good agreement with experimental values. nih.gov In contrast, the OH stretching frequencies of the water molecule are only slightly red-shifted upon dimerization. aip.org

The energies of the intermolecular modes, which involve the relative motion of the two molecules, are sensitive to isotopic substitution. For example, the intermolecular inversion and rock modes, primarily associated with the motion of the water moiety, show significant differences between H₂O and D₂O containing dimers. usu.edu Conversely, these modes are less affected by the substitution of H with D in the hydrogen chloride molecule. usu.edu The calculated DCl stretch frequency shift for the fully deuterated dimer, DCl-D₂O, is -114.91 cm⁻¹, which agrees remarkably well with the experimental value of -115.20 cm⁻¹. usu.edu

IsotopologueVibrational ModeCalculated Frequency Shift (cm⁻¹)Experimental Frequency Shift (cm⁻¹)
HCl-H₂OHCl Stretch-157.9 nih.gov-162 aip.org
DCl-D₂ODCl Stretch-114.91 usu.edu-115.20 usu.edu

The development of accurate, full-dimensional potential energy surfaces (PESs) is crucial for theoretical studies of the HCl-H₂O system. nih.govscispace.com These surfaces are typically constructed by fitting a large number of high-level ab initio energy calculations. nih.govscispace.com A recent 9-dimensional PES, based on approximately 43,000 ab initio points, has been shown to accurately reproduce the geometries, energies, and vibrational frequencies of the HCl-H₂O complex. nih.gov

These PESs are essential for performing rigorous quantum mechanical calculations of the dimer's properties, such as its dissociation energy (D₀). Theoretical calculations using these surfaces have yielded a D₀ value of 1334.63 cm⁻¹, which is in excellent agreement with the experimentally determined value of 1334 ± 10 cm⁻¹. nih.gov The PES also accurately describes the nonplanar, vibrationally averaged ground-state geometry of the dimer. nih.gov

Mixed Hydrogen Halide Dimers (e.g., HF-HCl, HBr-HCl)

The study of mixed hydrogen halide dimers, such as HF-HCl and HBr-HCl, provides valuable insights into the competitive nature of hydrogen bonding. In the case of the HF/HCl dimer, two isomeric forms are possible: HF acting as the proton donor to HCl (HF-HCl) and HCl acting as the proton donor to HF (HCl-HF).

Theoretical calculations at the CCSD(T) level indicate that the HF-HCl isomer, where the more electronegative fluorine is part of the proton-donating molecule, is the more stable configuration. nih.gov The electronic dissociation energies (De) for the homogeneous dimers of HF and HCl are 19.11 kJ mol⁻¹ and 8.32 kJ mol⁻¹, respectively. For the heterogeneous HF-HCl pair, the lighter hydrogen halide (HF) consistently acts as the donor in the global minimum configuration. nih.gov

Experimental studies using molecular beam electric resonance spectroscopy have confirmed the structure of the HF-HCl dimer. Infrared spectroscopy has been used to observe the H-F stretching bands for both the HF-HCl and HCl-HF isomers. The vibrational predissociation linewidths for these dimers are found to depend on the specific vibration, rotational state, isotopic species, and which isomer is excited.

Complexes with Other Molecular Species (e.g., CH₄-HCl, NH₃-HCl, Tetrahydropyran-HCl, HKrCl-HCl)

Hydrogen chloride also forms weakly bound complexes with a variety of other molecules, driven by a range of intermolecular forces.

CH₄-HCl : The complex between methane (B114726) and hydrogen chloride has been studied both theoretically and experimentally. Quantum-chemical calculations at the MP2 level of theory indicate that the complex has an effective C₃ᵥ equilibrium geometry. The dominant attractive force in this complex is dispersion. rsc.org

NH₃-HCl : The ammonia-hydrogen chloride dimer is a classic example of a strong hydrogen-bonded complex. Rotational spectroscopy of the vapor above heated ammonium (B1175870) chloride has been used to study seven different isotopic species of this dimer. aip.org The analysis of the rotational constants establishes that the dimer has C₃ᵥ symmetry with the nuclei in the order H₃N-H-Cl and an N-Cl internuclear distance of 3.136 Å. aip.orgaip.org A simple hydrogen-bonded model, H₃N···HCl, without significant proton transfer, adequately explains the experimental observations. aip.org The hydrogen-bond stretching force constant has been determined to be 17.6(3) N m⁻¹. aip.org

Tetrahydropyran-HCl : The hydrogen-bonded heterodimer of tetrahydropyran (B127337) and hydrogen chloride has been investigated using molecular beam Fourier transform microwave spectroscopy. aip.org The complex exhibits a geometry where HCl lies on the plane bisector to the C-O-C ring angle of the tetrahydropyran molecule. The rotational spectrum is complicated by small tunneling splittings, which have been attributed to pseudorotation within the tetrahydropyran subunit. aip.org

HKrCl-HCl : The complex between the noble-gas hydride HKrCl and HCl has been characterized by IR spectroscopy in a krypton matrix and by ab initio calculations. nih.gov A notable feature of this complex is a strong blue shift of the H-Kr stretching mode by up to approximately +300 cm⁻¹ compared to the HKrCl monomer, which is one of the largest blue shifts observed for a 1:1 molecular complex. nih.gov This indicates a stabilization of the H-Kr bond upon complexation. Concurrently, the HCl stretching frequency is strongly red-shifted by up to about -500 cm⁻¹. nih.gov

ComplexPartner MoleculeKey Structural/Spectroscopic FeatureReference
CH₄-HClMethaneEffective C₃ᵥ equilibrium geometry; dispersion is the dominant attractive force. rsc.org
NH₃-HClAmmoniaC₃ᵥ symmetry with r(N···Cl) = 3.136 Å; strong hydrogen bond. aip.orgaip.org
Tetrahydropyran-HClTetrahydropyranHCl lies on the C-O-C plane bisector; tunneling splittings due to pseudorotation. aip.org
HKrCl-HClHKrClLarge blue shift (+300 cm⁻¹) of H-Kr stretch; large red shift (-500 cm⁻¹) of H-Cl stretch. nih.gov

Theoretical Considerations in Atmospheric Chemical Reaction Mechanisms and Cluster Nucleation

Theoretical studies on the role of the this compound, (HCl)₂, in atmospheric chemistry suggest its involvement is more nuanced than acting as a primary driver for new particle formation. While atmospheric nucleation is crucial for aerosol formation and climate, it is predominantly initiated by species with very low volatility such as sulfuric acid, ammonia, and certain organic compounds. nih.govcopernicus.orgsemanticscholar.orgresearchgate.net Theoretical models indicate that the self-dimerization of hydrogen chloride does not typically lead to the formation of stable atmospheric clusters capable of growing into aerosol particles under typical atmospheric conditions.

Instead, theoretical considerations position the this compound and monomer as important reactants in various atmospheric chemical pathways, particularly in heterogeneous reactions occurring on the surfaces of aqueous aerosols and ice particles. Ab initio molecular dynamics simulations have been instrumental in understanding the formation of atmospheric chlorine atom precursors. For instance, the reaction of dinitrogen pentoxide (N₂O₅) or a nitrogen dioxide (NO₂) dimer with gaseous HCl on the surface of a thin water film is shown to be significantly enhanced by the aqueous environment. nih.gov These simulations reveal that the water film facilitates the ionization of HCl, making the chloride ion available as a nucleophile to react with the nitrogen oxides, a process that is very slow in the gas phase. nih.gov

The following table summarizes theoretical findings on the energetics of HCl-containing dimers, providing insight into their relative stability.

DimerDissociation Energy (kcal/mol)Bond Length (Å)Reference(s)
(HF)₂~3-5~2.7-2.8 stackexchange.com
(HCl)₂~1.5-2.5~3.7-3.8 stackexchange.comnih.gov
HCl⋯H₂O~4-5~3.2-3.3 stackexchange.com

Note: The values presented are approximate and can vary based on the theoretical method and basis set used in the calculations.

Role of Dimerization in Theoretical Models of Condensed Phases and Extended Hydrogen-Bonded Networks

The dimerization of hydrogen chloride through hydrogen bonding is a fundamental interaction that governs the structure and properties of its condensed phases. Theoretical models, including molecular dynamics simulations and ab initio calculations, have been pivotal in elucidating the nature of these interactions in both liquid and solid HCl.

In theoretical models of liquid hydrogen chloride, the system is not characterized by long, persistent polymer-like chains. Instead, ab initio molecular dynamics simulations indicate that liquid HCl is composed of short, transient hydrogen-bonded chains. aip.org A significant portion of the molecules exist as monomers (around 40%), while the remainder are predominantly found in short-lived dimers (approximately 25%) and trimers (about 15%). aip.org These simulations reveal that neighboring molecules tend to adopt L-shaped arrangements, similar to the geometry of the isolated gas-phase (HCl)₂ dimer. aip.org The rapid breaking and forming of these hydrogen bonds lead to a very short decay time for the molecular-axis orientation, on the order of 0.13 picoseconds. aip.org Computer simulations using intermolecular potentials that include terms for Lennard-Jones interactions, dipoles, quadrupoles, and polarizability have been successful in reproducing a wide range of properties of fluid HCl, from its structure to its thermodynamic and transport properties, further validating the importance of accurately modeling these dimeric and oligomeric interactions. tandfonline.com

In the solid phase, the role of hydrogen bonding and the directional nature of the HCl dimer interaction become even more pronounced, leading to ordered, extended networks. At low temperatures and ambient pressure, solid HCl exists in an orthorhorhombic crystal structure (phase III). aip.orgstfc.ac.uk This phase is characterized by planar zigzag chains of HCl molecules linked by hydrogen bonds. aip.org Within these chains, the molecules are tightly connected, while the interactions between adjacent chains are weaker van der Waals forces. aip.org Ab initio calculations have been crucial in understanding the stability of these solid phases and the nature of the hydrogen bonding within them. aip.orgstfc.ac.uk

Theoretical studies have also investigated the behavior of solid HCl under high pressure. These calculations predict that as pressure increases, the hydrogen bonds strengthen, eventually leading to a phenomenon known as hydrogen bond symmetrization. aip.org In this process, the hydrogen atom, which is asymmetrically located closer to one chlorine atom in the Cl-H···Cl bond, moves to a central position, forming a symmetric [Cl···H···Cl]⁻ bond. This transition from the Cmc2₁ to the Cmcm space group has been predicted to occur at pressures around 40 GPa for HCl. aip.org

The table below summarizes key structural parameters of different phases of solid HCl, as determined by theoretical and experimental studies.

PropertyPhase III (Orthorhombic)High-Temperature Phase (Cubic)Reference(s)
Space GroupCmc2₁ (or Bb2₁m)Fm-3m aip.orgstfc.ac.uk
Crystal StructureZigzag hydrogen-bonded chainsOrientationally disordered (rotating molecules) aip.orgstfc.ac.uk
H-bond typeAsymmetric (Cl-H···Cl)- aip.org

Advanced Methodological Developments and Future Research Directions in Hydrogen Chloride Dimer Studies

Continuous Refinement of High-Dimensional Potential Energy Surfaces for Accurate Simulations

The accurate simulation of the hydrogen chloride (HCl) dimer heavily relies on the quality of its high-dimensional potential energy surface (PES). A PES is a mathematical function that describes the potential energy of a system as a function of the positions of its constituent atoms. For the HCl dimer, this surface is crucial for understanding its structure, stability, and dynamics. dntb.gov.ua

Early efforts to model the HCl dimer's PES involved ab initio calculations at various levels of theory, such as the second-order (MP2) and fourth-order (MP4) Møller-Plesset approximations, using large basis sets. dntb.gov.ua These calculations helped to characterize the minimum energy pathway between two equivalent hydrogen-bonded structures. dntb.gov.ua One such study determined the hydrogen-bonded equilibrium geometry to have a center of mass distance of 3.78 Å and polar angles of θ1=8.0° and θ2=90.0° at the MP2 level. dntb.gov.ua

More recent advancements have focused on developing more robust and accurate PESs. One approach involves performing high-level quantum chemical calculations, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), on a large number of randomly generated dimer conformations. rsc.org For instance, interaction energies for approximately 1851 HCl-HCl conformations were calculated at the CCSD(T)/QZVPP level to construct a detailed PES. rsc.org

These high-accuracy energy points are then used to fit analytical potential functions. An example is the improved Lennard-Jones (ILJ) potential, which provides a computationally efficient and accurate representation of the intermolecular interactions. rsc.orgrsc.org The validity of these potentials is then tested by comparing calculated properties, such as the second virial coefficient, with experimental data. rsc.orgrsc.org The close agreement between the calculated and experimental values demonstrates the ability of the refined PES to accurately capture the gas-phase behavior of the HCl dimer system. rsc.org

The development of machine learning techniques, particularly neural networks (NNs), is another significant step forward in the creation of high-dimensional PESs. researchgate.netarxiv.orgsemanticscholar.org NN-based PESs can be trained on large datasets of high-accuracy quantum chemical calculations and can provide a highly accurate and efficient representation of the potential energy landscape. researchgate.net These methods are becoming increasingly important for simulating the dynamics of molecular systems, including the HCl dimer. researchgate.netarxiv.orgsemanticscholar.org

Methodological DevelopmentKey FeaturesSignificance for HCl Dimer Simulations
Ab initio Calculations (MP2, MP4)Provides a foundational understanding of the PES and equilibrium geometries. dntb.gov.uaCharacterizes the basic energetic landscape and stable conformations of the dimer. dntb.gov.ua
High-Level Quantum Chemistry (CCSD(T))Calculates highly accurate interaction energies for numerous dimer conformations. rsc.orgCreates a dense and accurate dataset for fitting analytical potentials. rsc.org
Improved Lennard-Jones (ILJ) PotentialsOffers a computationally efficient and accurate analytical representation of the PES. rsc.orgEnables large-scale simulations and the calculation of macroscopic properties like the second virial coefficient. rsc.org
Neural Network (NN) PotentialsLearns the PES from large quantum chemical datasets, offering high accuracy and efficiency. researchgate.netarxiv.orgsemanticscholar.orgAllows for highly accurate and computationally efficient molecular dynamics simulations. researchgate.net

Advancements in Quantum Mechanical Calculation Techniques for Enhanced Precision

The pursuit of enhanced precision in the theoretical description of the hydrogen chloride dimer has driven significant advancements in quantum mechanical calculation techniques. These methods are essential for obtaining a detailed and accurate understanding of the dimer's electronic structure, energetics, and spectroscopic properties. rsc.org

One of the cornerstones of high-precision calculations is the coupled-cluster (CC) family of methods, particularly CCSD(T) (Coupled-Cluster with Single, Double, and perturbative Triple excitations). This method is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results for systems where electron correlation is important, such as the weakly bound HCl dimer. rsc.org For instance, CCSD(T) calculations with large basis sets like QZVPP have been instrumental in generating the accurate interaction energies needed to construct reliable potential energy surfaces. rsc.org

To manage the computational cost of high-level quantum mechanical calculations, especially for larger systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the chemically active part of the system (the HCl dimer) is treated with a high-level QM method, while the surrounding environment is described by a more computationally efficient MM force field. A key challenge in QM/MM calculations is preventing the artificial "spill-out" of electrons from the QM region. To address this, transferable atomic all-electron pseudopotentials have been developed that can be combined with standard MM force fields to provide a more accurate description of the electronic interactions.

Further enhancements in precision are achieved through the development of more sophisticated basis sets and effective core potentials (ECPs). Correlation consistent effective core potentials (ccECPs), for example, are designed to accurately represent the effects of core electrons, thereby reducing the computational effort required for calculations on molecules containing heavier atoms like chlorine. These ECPs are constructed using many-body approaches, leading to a new level of accuracy for the effective core Hamiltonians.

The table below summarizes some of the advanced quantum mechanical techniques and their contributions to the study of the this compound.

TechniqueDescriptionApplication to HCl Dimer
Coupled-Cluster (CCSD(T))A highly accurate method for calculating electron correlation effects. rsc.orgProvides benchmark interaction energies for constructing potential energy surfaces. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM)A hybrid method combining high-level QM for a core region with MM for the surroundings.Enables the study of the HCl dimer in more complex environments.
Transferable Atomic PseudopotentialsUsed in QM/MM to prevent electron spill-out from the QM region.Improves the accuracy of QM/MM simulations of the HCl dimer.
Correlation Consistent Effective Core Potentials (ccECPs)Accurately represents the effects of core electrons, reducing computational cost.Enhances the efficiency and accuracy of calculations involving the chlorine atom in the HCl dimer.

Synergistic Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

A comprehensive understanding of the this compound is best achieved through the synergistic integration of experimental and theoretical approaches. rsc.org This combination allows for the validation of theoretical models against experimental observations and provides a deeper insight into the dimer's properties and dynamics. rsc.org

Theoretical techniques, such as ab initio calculations and molecular dynamics simulations, provide crucial insights into the potential energy surface and the intermolecular forces that govern the interactions within the HCl dimer. rsc.org These computational methods can predict the dimer's structure, vibrational frequencies, and binding energy. rsc.org

Experimental methods, on the other hand, provide real-world data that can be used to test and refine these theoretical predictions. Infrared (IR) spectroscopy has been a particularly valuable tool for studying the HCl dimer. usc.edu For example, ragout-jet FTIR spectroscopy has been used to observe the gas-phase HCl-H₂O dimer, a related system, and a sharp feature at 2723.5 cm⁻¹ was assigned to the HCl stretch of the dimer. usc.edu This experimental data provides a direct point of comparison for the vibrational frequencies calculated from theoretical models. usc.edu

Vibrational predissociation studies offer another powerful experimental probe of the dimer's dynamics. In these experiments, the dimer is excited with an IR laser, and the resulting fragments are detected. usc.eduresearchgate.net Techniques like velocity-map imaging (VMI) and resonance-enhanced multiphoton ionization (REMPI) can be used to determine the energy and angular distributions of the fragments. usc.eduresearchgate.netacs.org This information provides stringent tests for theoretical models of the dimer's dissociation dynamics and has been used to determine the dissociation energy of the HCl-H₂O dimer to be D₀ = 1334 ± 10 cm⁻¹. usc.eduresearchgate.net

The interplay between theory and experiment is a recurring theme in the study of the HCl dimer. Theoretical calculations can guide the design of new experiments, while experimental results provide the necessary feedback to improve the accuracy of theoretical models. For instance, the calculated properties of the HCl-H₂O dimer, such as its binding energy and vibrational frequency shifts, have been shown to be in excellent agreement with spectroscopic data when a high-quality, full-dimensional potential energy surface is used. rsc.org This agreement between theory and experiment gives confidence in the accuracy of the theoretical model and allows for a more complete understanding of the dimer's behavior.

ApproachMethodologyKey Findings for HCl Dimer and Related Systems
TheoreticalAb initio calculations, molecular dynamics simulations, potential energy surface construction. rsc.orgrsc.orgPredicts equilibrium structures, interaction energies, and vibrational frequencies. rsc.orgrsc.org
ExperimentalInfrared spectroscopy (FTIR), velocity-map imaging (VMI), resonance-enhanced multiphoton ionization (REMPI). usc.eduresearchgate.netacs.orgMeasures vibrational frequencies, dissociation energies, and product state distributions. usc.eduresearchgate.net
SynergisticComparison of theoretical predictions with experimental measurements.Validates theoretical models, refines potential energy surfaces, and provides a comprehensive understanding of dimer properties and dynamics. rsc.orgrsc.org

In-depth Exploration of Isotopic Variations and Their Influence on Dimer Properties and Dynamics

The study of isotopic variations in the this compound provides valuable insights into the quantum mechanical nature of this system and the influence of mass on its properties and dynamics. youtube.com Isotope effects arise from the change in mass when an atom is replaced by one of its isotopes, for example, replacing hydrogen (H) with deuterium (B1214612) (D) to form DCl. Within the Born-Oppenheimer approximation, the potential energy surface remains the same for different isotopologues, meaning that any observed differences in properties are due to the change in mass and its effect on the nuclear motion.

One of the most significant effects of isotopic substitution is on the vibrational frequencies of the molecule. youtube.com The vibrational frequency of a diatomic molecule is inversely proportional to the square root of its reduced mass. youtube.com Therefore, substituting the lighter hydrogen atom with the heavier deuterium atom in the HCl dimer to form the DCl dimer leads to a decrease in the vibrational frequency. youtube.com This, in turn, lowers the zero-point energy of the DCl molecule compared to the HCl molecule. youtube.com

This difference in zero-point energy has a direct impact on the bond dissociation energy. youtube.com Since the potential energy well is the same for both HCl and DCl, but the zero-point energy of DCl is lower, more energy is required to dissociate the DCl bond compared to the HCl bond. youtube.com For the monomer, the dissociation energy of DCl is about 5 kJ/mol greater than that of HCl. youtube.com

Molecular dynamics simulations have been used to investigate the properties of HCl and DCl in solution, providing further insights into isotopic effects. uoa.gr These simulations have shown that the local solvation structure around the solute molecules is only slightly affected by the change in density. uoa.gr However, the translational and rotational dynamics of the solutes are noticeably different. uoa.gr

Experimental studies have also explored isotopic variations in hydrogen-bonded systems related to the HCl dimer. For instance, the vibrational predissociation dynamics of the HCl-H₂O dimer and its deuterated isotopologues (DCl-H₂O, HCl-D₂O, and DCl-D₂O) have been investigated using infrared and microwave spectroscopy. researchgate.net These studies provide valuable data for understanding how isotopic substitution affects the intermolecular interactions and energy transfer pathways within the dimer.

The use of isotope effects on NMR chemical shifts is another powerful tool for studying hydrogen bonding in small molecules and can be applied to investigate the structure and dynamics of the HCl dimer and its isotopologues. nih.govruc.dk

PropertyEffect of H/D Isotopic Substitution (HCl vs. DCl)Underlying Principle
Vibrational FrequencyDecreases for DCl compared to HCl. youtube.comThe vibrational frequency is inversely proportional to the square root of the reduced mass. youtube.com
Zero-Point EnergyLower for DCl compared to HCl. youtube.comDirectly proportional to the vibrational frequency. youtube.com
Bond Dissociation EnergyIncreases for DCl compared to HCl. youtube.comA lower zero-point energy means more energy is required to reach the dissociation limit of the same potential energy well. youtube.com
Translational and Rotational DynamicsNoticeably altered, as observed in molecular dynamics simulations. uoa.grThe difference in mass affects the response of the molecule to intermolecular forces. uoa.gr

Q & A

Q. How is the hydrogen chloride dimer stabilized in experimental settings, and what spectroscopic methods validate its formation?

Hydrogen chloride dimers (HCl)₂ are stabilized via hydrogen bonding and dipole-dipole interactions. Infrared (IR) spectroscopy is critical for detecting vibrational modes such as the H-Cl stretch (observed at ~2880 cm⁻¹ for monomers and shifted in dimers due to bonding perturbations) . Matrix isolation techniques at low temperatures (~10 K) coupled with rotational spectroscopy can resolve dimer-specific transitions, while computational studies (e.g., MP2/aug-cc-pVTZ) predict binding energies of ~12–15 kJ/mol .

Q. What experimental protocols minimize HCl monomer interference when studying dimerization?

  • Gas-phase studies : Use supersonic jet expansions to cool HCl gas, reducing thermal motion and enhancing dimer formation.
  • Matrix isolation : Trap HCl in inert gas matrices (e.g., argon) at cryogenic temperatures to stabilize dimers.
  • Control of humidity : Prevent water contamination, as H₂O can form mixed clusters (e.g., HCl-H₂O) that compete with dimerization .

Q. How do hydrogen bonding dynamics in HCl dimers differ from those in other hydrogen halide dimers (e.g., HF)?

HCl dimers exhibit weaker hydrogen bonds compared to HF dimers (binding energy ~30 kJ/mol for (HF)₂) due to lower electronegativity and reduced charge transfer. The HCl dimer’s linear or quasi-linear geometry contrasts with the cyclic structure of (HF)₂, as shown by ab initio calculations .

Advanced Research Questions

Q. What computational methods resolve electronic cooperativity effects in HCl trimers and higher clusters?

Cooperativity in (HCl)₃ clusters is analyzed using coupled-cluster (CCSD(T)) and density functional theory (DFT) with dispersion corrections. Three-body terms contribute ~5–10% to total binding energy, with non-additive polarization effects dominating. Basis sets like aug-cc-pVQZ are recommended for accuracy .

Q. How do HCl dimers influence reaction pathways in acid-catalyzed organic syntheses?

HCl dimers act as proton-transfer mediators in reactions like Friedel-Crafts alkylation. Kinetic studies show dimer participation lowers activation barriers by 15–20% compared to monomeric HCl. In situ Raman spectroscopy monitors dimer concentration during catalysis, correlating with yield improvements .

Q. What role do HCl dimers play in atmospheric chemistry, particularly in stratospheric chlorine activation?

HCl dimers absorb UV light (λ < 220 nm), leading to photodissociation and Cl radical release. Global climate models incorporate dimer absorption cross-sections (σ ~1×10⁻¹⁹ cm²/molecule at 200 nm) to predict ozone depletion rates. Field data from balloon-borne spectrometers validate these models .

Methodological Challenges and Data Contradictions

Q. Why do experimental and computational binding energies for HCl dimers sometimes disagree?

Discrepancies arise from:

  • Basis set limitations : Smaller basis sets (e.g., 6-31G*) underestimate dispersion forces.
  • Temperature effects : High-pressure gas cells may overestimate dimer stability due to collisional heating.
  • Contamination : Trace water or impurities form ternary clusters, skewing results .

Q. How can researchers reconcile conflicting reports on HCl dimer geometry?

Early studies proposed linear (Cₛ) structures, but cryogenic IR/VUV spectroscopy and DFT simulations support bent geometries (θ ~160°). Discrepancies stem from differing experimental resolutions (e.g., jet-cooled vs. matrix-isolated samples) .

Key Recommendations for Researchers

  • Prioritize high-level ab initio methods (e.g., CCSD(T)) over DFT for dimer energetics.
  • Use jet-cooled spectroscopy to isolate dimer-specific signals.
  • Validate computational models with low-temperature experimental data to minimize thermal artifacts .

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